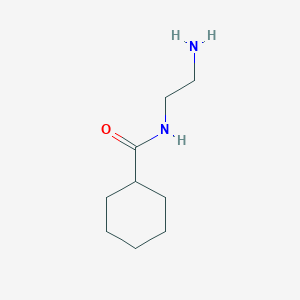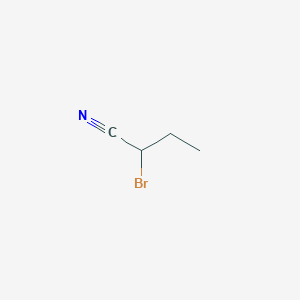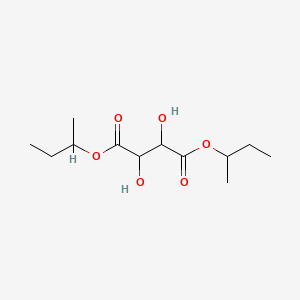
2-Iodo-1,5-dimethyl-3-nitrobenzene
Overview
Description
2-Iodo-1,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, characterized by the presence of iodine, nitro, and methyl groups on the aromatic ring
Mechanism of Action
Target of Action
The primary target of 1-Iodo-2,4-dimethyl-6-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
1-Iodo-2,4-dimethyl-6-nitrobenzene undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its molecular weight of 27706 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Iodo-2,4-dimethyl-6-nitrobenzene. For instance, it is recommended to store the compound at a temperature of 2-8°C . This suggests that temperature may affect its stability and, potentially, its efficacy.
Biochemical Analysis
Cellular Effects
1-Iodo-2,4-dimethyl-6-nitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For instance, the compound may inhibit the proliferation of certain cell types, such as neuro2a cells, by interfering with their metabolic pathways . Additionally, its impact on cell signaling can lead to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 1-Iodo-2,4-dimethyl-6-nitrobenzene exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. The nitro group can participate in redox reactions, influencing the redox state of cells and altering gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-2,4-dimethyl-6-nitrobenzene can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Iodo-2,4-dimethyl-6-nitrobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1-Iodo-2,4-dimethyl-6-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for elucidating its cellular effects and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-1,5-dimethyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration, iodination, and methylation reactions. The nitration of 2,4-dimethylbenzene (xylene) with nitric acid produces 2,4-dimethyl-6-nitrobenzene. Subsequent iodination using iodine and a suitable oxidizing agent, such as iodic acid, introduces the iodine atom at the 1-position of the aromatic ring .
Industrial Production Methods: Industrial production of 1-iodo-2,4-dimethyl-6-nitrobenzene typically involves large-scale nitration and iodination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Iodination: Iodine and iodic acid.
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate.
Major Products:
Reduction: 1-Iodo-2,4-dimethyl-6-aminobenzene.
Oxidation: 1-Iodo-2,4-dicarboxy-6-nitrobenzene.
Scientific Research Applications
2-Iodo-1,5-dimethyl-3-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
- 1-Iodo-2-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 1-Bromo-2,4-dinitrobenzene
- 1-Ethynyl-4-nitrobenzene
Comparison: 2-Iodo-1,5-dimethyl-3-nitrobenzene is unique due to the presence of both methyl and nitro groups, which influence its reactivity and chemical properties. Compared to 1-iodo-2-nitrobenzene and 1-iodo-4-nitrobenzene, the additional methyl groups in 1-iodo-2,4-dimethyl-6-nitrobenzene provide steric hindrance and electron-donating effects, affecting its reactivity in electrophilic and nucleophilic reactions .
Properties
IUPAC Name |
2-iodo-1,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFAHQKEKVTXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556039 | |
| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593255-20-0 | |
| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
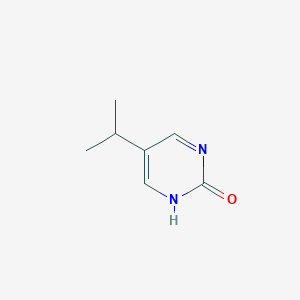


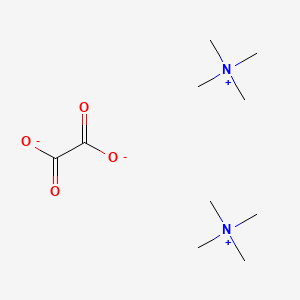
![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/new.no-structure.jpg)
